Methyl 2-(quinolin-2-yl)propanoate
Overview
Description
“Methyl 2-(quinolin-2-yl)propanoate” is a chemical compound with the CAS Number: 97479-86-2 . It has a molecular weight of 215.25 and its IUPAC name is methyl 2-(quinolin-2-yl)propanoate . The compound is stored at room temperature and is in liquid form .
Synthesis Analysis
The synthesis of quinoline derivatives, including “Methyl 2-(quinolin-2-yl)propanoate”, has been a subject of interest in the field of medicinal chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of “Methyl 2-(quinolin-2-yl)propanoate” can be represented by the InChI code: 1S/C13H13NO2/c1-9(13(15)16-2)11-8-7-10-5-3-4-6-12(10)14-11/h3-9H,1-2H3 . This indicates that the compound consists of a quinoline ring attached to a propanoate group.Physical And Chemical Properties Analysis
“Methyl 2-(quinolin-2-yl)propanoate” is a liquid at room temperature . It has a molecular weight of 215.25 .Scientific Research Applications
-
Chemical Synthesis
-
Pharmaceutical Research
- Quinoline, which is part of the structure of Methyl 2-(quinolin-2-yl)propanoate, has been found to have versatile applications in the fields of industrial and synthetic organic chemistry .
- It plays a major role in the field of medicinal chemistry .
- There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
-
Catalyst-free Synthesis
- A novel route for the synthesis of 2-arylated quinolines through a [5 + 1] annulation directly from 2-methylquinolines and diynones under catalyst-free and solvent-free conditions was disclosed .
- This method could potentially involve Methyl 2-(quinolin-2-yl)propanoate, given its quinoline structure .
Safety And Hazards
Future Directions
The future directions for “Methyl 2-(quinolin-2-yl)propanoate” and other quinoline derivatives involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The swift development of new molecules containing this nucleus has generated many research reports in a brief span of time .
properties
IUPAC Name |
methyl 2-quinolin-2-ylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9(13(15)16-2)11-8-7-10-5-3-4-6-12(10)14-11/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYFPOZMSYZJRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(quinolin-2-yl)propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.